molecular formula C10H15NO3 B6352600 Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate CAS No. 100132-38-5

Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate

Cat. No. B6352600
CAS RN: 100132-38-5
M. Wt: 197.23 g/mol
InChI Key: XMSDLDSGTVGIEA-UHFFFAOYSA-N
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Description

“Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have an amine group and a methyl ester group attached to a propionate backbone .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing amides and esters containing furan rings . These methods involve microwave-assisted conditions and use 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate often involves innovative methods to incorporate furan moieties into complex molecules. For instance, researchers have developed methods for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, showcasing the efficiency and versatility of furan derivatives in organic synthesis (Janczewski, Zieliński, & Kolesińska, 2021). Similarly, the study on the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the reactivity of furan-containing compounds, leading to the formation of complex molecules with potential biological activity (Mironov, Bagryanskaya, & Shults, 2016).

Biological Activity

Some studies have explored the biological activities of furan derivatives. For example, research into cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases identified compounds containing furan moieties as potent inhibitors, suggesting their utility in the development of therapeutic agents (Westaway et al., 2016). Another study on the synthesis and biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives revealed significant cytotoxicity against cancer cell lines, highlighting the potential of furan derivatives in anticancer research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

properties

IUPAC Name

methyl 3-(furan-2-ylmethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSDLDSGTVGIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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